[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate
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Overview
Description
[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate is a complex organic compound that contains both phosphorus and nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate typically involves the reaction of 3-nitrophenylmethyl carbamate with bis(2-chloroethoxy)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloroethoxy groups can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols are used.
Hydrolysis: Acidic or basic solutions are employed, depending on the desired product.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding alcohol and amine.
Scientific Research Applications
[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the presence of the nitrophenyl and carbamate groups, which can form strong bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethoxy)phosphorylmethyl carbamate
- Bis(2-chloroethyl) [(aminocarbonyl)oxymethyl]phosphonate
Uniqueness
[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N2O7P/c13-4-6-21-24(20,22-7-5-14)11(23-12(15)17)9-2-1-3-10(8-9)16(18)19/h1-3,8,11H,4-7H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQPNCKFYMULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(OC(=O)N)P(=O)(OCCCl)OCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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